(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
Overview
Description
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and benzodioxole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include nitrating agents, methylating agents, and coupling catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and nitro groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific pathways in disease processes.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
- (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c1-10-2-3-13-14(4-10)21-18(20-13)12(8-19)5-11-6-16-17(26-9-25-16)7-15(11)22(23)24/h2-7H,9H2,1H3,(H,20,21)/b12-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQIOMFNFOVCFD-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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